4-(Pyridin-4-yl)pyrimidin-2-amine

Description

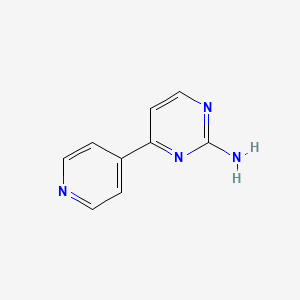

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZZTJYJOQZHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363239 |

Source

|

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-70-8 |

Source

|

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine: Pathways and Protocols for the Modern Laboratory

Abstract

4-(Pyridin-4-yl)pyrimidin-2-amine is a highly significant heterocyclic scaffold, forming the core of numerous molecules of therapeutic interest, particularly in the realm of kinase inhibition. Its synthesis is a critical step in the discovery and development of novel pharmaceuticals. This technical guide provides a comprehensive exploration of the primary synthetic pathways to this key intermediate. We will delve into two field-proven, principal methodologies: a classical condensation approach and a modern palladium-catalyzed cross-coupling strategy. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, step-by-step protocols but also the underlying chemical logic, mechanistic insights, and comparative analysis to empower informed decisions in the laboratory.

Introduction: The Significance of the this compound Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged structure in medicinal chemistry. The 2-aminopyrimidine moiety acts as a versatile hydrogen bond donor-acceptor system, capable of forming key interactions with biological targets, while the pyridinyl group offers a vector for modifying solubility, metabolic stability, and target engagement. Consequently, derivatives of this compound are prevalent in the patent and scientific literature as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other disease areas. A robust and scalable synthesis is therefore of paramount importance.

This guide will focus on the two most logical and widely applicable synthetic routes, providing the necessary detail for their successful implementation.

Synthetic Pathway I: The Condensation Approach via an Enaminone Intermediate

This classical and often high-yielding pathway builds the pyrimidine ring in a cyclocondensation reaction. The key steps involve the formation of an activated enaminone from a readily available acetylpyridine, followed by its reaction with guanidine to form the desired 2-aminopyrimidine core.

Mechanistic Rationale

The synthesis hinges on the creation of a 1,3-dielectrophilic synthon, which can then react with the dinucleophilic guanidine. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a convenient one-carbon source and activating agent for the methyl group of 4-acetylpyridine. The resulting enaminone, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, is a polarized alkene, making the β-carbon highly susceptible to nucleophilic attack by one of the amino groups of guanidine. An intramolecular cyclization with the elimination of dimethylamine and water then yields the stable aromatic pyrimidine ring.

dot

Caption: Overall workflow for the condensation pathway.

Experimental Protocols

Step 2.2.1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

This procedure is adapted from established methods for the synthesis of similar enaminones.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5-2.0 eq). Toluene or xylene can be used as a solvent, or the reaction can be run neat.[1]

-

Reaction: Heat the reaction mixture to reflux (typically 100-140 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, concentrate the mixture under reduced pressure.

-

Triturate the residue with a non-polar solvent like diethyl ether or hexane to induce crystallization.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The product is often obtained in high purity, but can be recrystallized from a suitable solvent like ethanol if necessary.

-

Step 2.2.2: Synthesis of this compound

This protocol is based on the cyclization of the pyridine-2-yl isomer and is expected to perform similarly for the pyridine-4-yl analogue.[3]

-

Reaction Setup: Suspend (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in n-butanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add guanidine hydrochloride (1.2 eq) or guanidine nitrate, followed by a base such as sodium hydroxide (1.2 eq) or sodium ethoxide to liberate the free guanidine.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Triturate the residue with water to remove inorganic salts.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield the final product.

-

Synthetic Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern and highly versatile approach constructs the C-C bond between the pre-formed pyrimidine and pyridine rings. This strategy is particularly valuable for generating analogues, as a wide variety of boronic acids are commercially available. The key disconnection is between the C4 position of the pyrimidine and the C4 position of the pyridine.

Mechanistic Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of 2-amino-4-chloropyrimidine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the pyridine-4-boronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand, base, and solvent is critical for an efficient reaction, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst.[4]

dot

Caption: Overall workflow for the Suzuki-Miyaura coupling pathway.

Experimental Protocols

Step 3.2.1: Synthesis of 2-Amino-4-chloropyrimidine (Precursor)

This crucial intermediate can be synthesized by several methods. Two common, reliable procedures are provided below.[5]

-

Method A: From Isocytosine

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, carefully add phosphorus oxychloride (POCl₃) followed by isocytosine.

-

Reaction: Stir the mixture and heat to 80 °C for 1 hour, then increase the temperature to 120 °C and maintain at reflux for 3 hours. Ensure proper gas scrubbing as HCl is evolved.

-

Work-up: After cooling, carefully distill off the excess POCl₃ under reduced pressure. Slowly and cautiously add the reaction residue to ice water, keeping the temperature below 40 °C.

-

Extraction and Purification: Extract the aqueous solution multiple times with dichloromethane. The combined organic layers are then treated with activated carbon for decolorization, filtered, and the solvent is removed. The resulting solid is crystallized from ethanol to yield white crystals of 2-amino-4-chloropyrimidine. (Typical Yield: ~76%).[5]

-

-

Method B: From 2,4-Dichloropyrimidine

-

Reaction Setup: In a three-necked flask, combine 2,4-dichloropyrimidine and a solution of ammonia (e.g., aqueous or in an organic solvent).

-

Reaction: Stir and reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter the crude product. Wash the solid successively with ethanol and water. Recrystallize from a dichloromethane/petroleum ether mixture to obtain pure 2-amino-4-chloropyrimidine. (Typical Yield: ~84%).[5]

-

Step 3.2.2: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for similar heteroaryl couplings and will likely require optimization for maximal yield.[6][7]

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 2-amino-4-chloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.2 eq), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary (e.g., SPhos, XPhos).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system via syringe. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 80-110 °C for 8-24 hours are typical.[8] Microwave-assisted synthesis can significantly reduce reaction times (e.g., 100-140 °C for 15-30 minutes).[7][9] Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

-

Comparative Analysis of Synthetic Pathways

The choice between the condensation and cross-coupling routes depends on several factors including scale, available starting materials, and the need for analogue synthesis.

| Feature | Pathway I: Condensation | Pathway II: Suzuki Coupling |

| Starting Materials | 4-Acetylpyridine, DMFDMA, Guanidine | 2-Amino-4-chloropyrimidine, Pyridine-4-boronic acid |

| Key Reactions | Enaminone formation, Cyclocondensation | Chlorination, Suzuki-Miyaura C-C coupling |

| Advantages | Often higher yielding for the specific target, potentially fewer steps from simple precursors, avoids expensive catalysts. | Highly modular for analogue synthesis (diversity-oriented), milder conditions may be possible, well-understood mechanism. |

| Disadvantages | Less amenable to creating diverse libraries, can require harsh reflux conditions. | Requires a pre-functionalized pyrimidine, palladium catalysts can be expensive, potential for catalyst poisoning by amino groups, requires optimization.[4] |

| Ideal Application | Large-scale synthesis of the specific target molecule. | Medicinal chemistry programs requiring the synthesis of many analogues for structure-activity relationship (SAR) studies. |

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The condensation route offers a direct and often high-yielding approach suitable for dedicated, large-scale production. In contrast, the Suzuki-Miyaura cross-coupling pathway provides unparalleled flexibility for medicinal chemistry applications, allowing for the rapid generation of diverse analogues by varying the boronic acid coupling partner. Both methods rely on well-established organic transformations and utilize readily accessible starting materials. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select and optimize the synthetic strategy that best aligns with their specific objectives, whether for fundamental research or advanced drug development programs.

References

- Guidechem. How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. [URL: https://www.guidechem.com/news/how-to-synthesize-2-amino-4-chloropyrimidine-1002012.html]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine. [URL: https://www.benchchem.com/application-notes/2-amino-4-chloropyridine-suzuki-coupling]

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. [URL: https://www.benchchem.com/tech-support/troubleshooting-suzuki-coupling-2-aminopyridines]

- ChemicalBook. (2023). 4-(pyridine-2-yl) pyrimidin-2-amine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7364224_EN.htm]

- CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [URL: https://www.covasyn.

- Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579899/]

- Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. [URL: https://patents.google.

- ResearchGate. (2018). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [URL: https://www.researchgate.net/figure/Results-of-the-Optimization-of-Suzuki-Coupling-Reaction-Conditions-on-Solid-Phase-a_tbl2_328906932]

- Guidechem. How to prepare and apply 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one? [URL: https://www.guidechem.com/news/how-to-prepare-and-apply-1-3-pyridyl-3-dimethylamino-2-propen-1-one-1004123.html]

- Google Patents. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine. [URL: https://patents.google.

- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [URL: https://www.mdpi.com/1420-3049/23/9/2184]

- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2582423/]

- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [URL: https://www.mdpi.com/1420-3049/23/10/2679]

- ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of... [URL: https://www.researchgate.net/figure/The-isolated-yield-of-product-3-after-Suzuki-coupling-of-2-4-dichloropyrimidine-1-with_tbl1_328456801]

- Usiena Air. (2017). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [URL: https://www.air.usiena.

- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [URL: https://www.chemistryviews.org/conditions-for-suzuki-miyaura-coupling-optimized-with-machine-learning/]

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. [URL: https://www.benchchem.com/application-notes/2-amino-4-bromopyridine-suzuki-coupling]

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20-%20Suzuki.pdf]

- National Institutes of Health. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960431/]

- National Institutes of Health. (2018). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6089422/]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1481944]

- BenchChem. (2025). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide. [URL: https://www.benchchem.

- MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [URL: https://www.mdpi.com/1422-0067/21/23/9103]

- MDPI. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [URL: https://www.mdpi.com/1420-3049/22/10/1739]

- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [URL: https://www.scirp.org/html/5-8400495_17521.htm]

- ResearchGate. (2019). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [URL: https://www.researchgate.

- Simson Pharma Limited. 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [URL: https://www.simsonpharma.com/product/3-dimethylamino-1-pyridin-3-yl-prop-2-en-1-one]

- Google Patents. (2003). Method of preparing 4-dimethylamino pyridine. [URL: https://patents.google.

Sources

- 1. Page loading... [guidechem.com]

- 2. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Pyridin-4-yl)pyrimidin-2-amine" CAS number 66521-70-8 properties

An In-depth Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine (CAS: 66521-70-8)

Foreword: The Pyridinyl-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets through versatile, high-affinity interactions. The pyridinyl-pyrimidine core is a prominent member of this class. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar geometry, makes it an ideal starting point for designing potent and selective modulators of various enzyme families, particularly protein kinases. This guide provides a detailed examination of a key exemplar of this scaffold: this compound. For the researcher, this molecule is not merely a catalog chemical; it is a foundational building block for innovation in drug discovery.

Core Molecular Identity and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a pyridine ring linked at its 4-position to the 4-position of a 2-aminopyrimidine ring. This specific linkage dictates the molecule's spatial and electronic properties, which are fundamental to its utility in chemical synthesis and biological applications.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key computed and experimental properties of the title compound. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different reaction conditions.

| Property | Value | Source |

| CAS Number | 66521-70-8 | [1][2] |

| Molecular Formula | C₉H₈N₄ | [1][2][3] |

| Molecular Weight | 172.19 g/mol | [1][2][3] |

| Melting Point | 188.5-189 °C | [2] |

| Boiling Point (Predicted) | 421.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.259 ± 0.06 g/cm³ | [2] |

| LogP (Computed) | 1.1208 | [1] |

| TPSA (Computed) | 64.69 Ų | [1] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [1] |

| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 exocyclic nitrogen) | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Signature: A Guide to Structural Verification

Confirmation of the compound's identity and purity is paramount. The following outlines the expected spectroscopic data, providing a self-validating system for researchers to confirm their material against a known standard.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings. The two protons on the pyrimidine ring will appear as doublets, as will the four protons on the symmetrically substituted pyridine ring. The amine (-NH₂) protons typically appear as a broad singlet which can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be in the aromatic region, with the carbon attached to the amino group appearing at a distinct chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations within the aromatic rings (1500-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

-

Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 172.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₈N₄).

Synthesis and Reactivity: A Practical Approach

The construction of the this compound scaffold is typically achieved through a condensation reaction that forms the pyrimidine ring. A common and reliable method involves the reaction of a pyridine-containing chalcone derivative with guanidine.

Reference Synthetic Protocol: Guanidine-Mediated Cyclization

This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The causality behind this choice of reaction is its high efficiency and the ready availability of the starting materials. The use of a strong base like sodium hydroxide is essential to deprotonate the guanidine nitrate in situ, generating the free guanidine base required for the nucleophilic attack and subsequent cyclization.

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 equivalent) in n-butanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add guanidine nitrate (1.0-1.2 equivalents) to the suspension, followed by powdered sodium hydroxide (1.0-1.2 equivalents).

-

Thermal Reaction: Heat the mixture to reflux (approximately 110-118°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting enone is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to ambient temperature. The inorganic salts (sodium nitrate) will precipitate.

-

Filtration: Filter the hot or warm mixture to remove the insoluble salts, washing the filter cake with a small amount of additional n-butanol.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the product.

-

Product Collection: Collect the crystalline product by vacuum filtration. Wash the crystals with a small volume of cold n-butanol or diethyl ether to remove residual impurities.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Role in Drug Discovery: A Privileged Scaffold

The true value of this compound lies in its application as a versatile intermediate in medicinal chemistry. The pyrimidine ring acts as a stable core, while the primary amine at the 2-position and the pyridine ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).

Key Derivatization Points

The molecule presents three primary sites for chemical elaboration, making it an ideal scaffold for generating compound libraries for high-throughput screening.

Caption: Key sites for chemical modification on the core scaffold.

-

Position 2 (Amino Group): This is the most common site for modification. The primary amine can readily undergo acylation, sulfonylation, reductive amination, and Buchwald-Hartwig or Ullmann coupling to introduce a vast array of substituents. These modifications are crucial for tuning potency, selectivity, and pharmacokinetic properties.

-

Position 5 (Pyrimidine Ring): The C5 position of the pyrimidine ring can be functionalized, often starting with an electrophilic substitution like halogenation, which then allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce aryl, heteroaryl, or alkyl groups.

-

Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be quaternized to introduce a positive charge or oxidized to an N-oxide. These changes dramatically alter the compound's polarity, solubility, and potential for new interactions with a biological target.

Therapeutic Targets

Derivatives of the pyridinyl-pyrimidine scaffold are prominently featured in the literature as inhibitors of several important enzyme classes and receptors.[4][5][6] Published research on related structures highlights their potential as:

-

Cyclin-Dependent Kinase (CDK) Inhibitors: The scaffold is a key component of inhibitors targeting CDKs, which are crucial for cell cycle regulation and are major targets in oncology.[7]

-

Adenosine Receptor Antagonists: Modifications of this core have led to potent and selective antagonists of the A₂A adenosine receptor, which are being investigated for the treatment of Parkinson's disease.[7]

-

Other Kinase Inhibitors: The general structure serves as a template for inhibitors of numerous other kinases implicated in cancer and inflammatory diseases.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety. The information below is a summary based on available safety data sheets (SDS) for this compound and structurally related aminopyridines/aminopyrimidines.

Hazard Identification and Precautions

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | While specific data for this compound is limited, related aminopyridines are classified as toxic or fatal if swallowed.[9][10] P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

| Skin/Eye Irritation | May cause skin and serious eye irritation.[10][11] P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation.[10][11] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Recommended Handling and Storage

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11][12]

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[9][12]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The compound should be protected from light.[1] Recommended storage temperatures are often cited as 2-8°C for long-term stability.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]

References

- PubChem - NIH. 4-(Pyridin-2-yl)pyrimidin-2-amine. [Link]

- Chemchart. This compound (66521-70-8). [Link]

- ChemDiv, Inc. - MOLBASE. 4-pyridin-4-ylpyrimidin-2-amine. [Link]

- PubChem - NIH. This compound. [Link]

- PMC - NIH.

- Taylor & Francis Online. Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. [Link]

- International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

- PubChem - NIH. 4-Aminopyridine. [Link]

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). [Link]

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- PMC - NIH.

- Wikipedia. Ocinaplon. [Link]

- Google Patents. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.

- ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 66521-70-8 CAS MSDS (4-(4-PYRIDINYL)-2-PYRIMIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. This compound (66521-70-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Introduction: The Convergence of Pyridine and Pyrimidine Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the strategic combination of specific heterocyclic ring systems has given rise to a multitude of potent and selective therapeutic agents. Among these, the 2-aminopyrimidine moiety has emerged as a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly effective anchor for achieving potent inhibition. When coupled with a pyridine ring, another prevalent heterocycle in medicinal chemistry, the resulting pyridinyl-pyrimidin-amine core offers a versatile scaffold for developing targeted therapies. This guide provides an in-depth technical overview of a key exemplar of this class: 4-(Pyridin-4-yl)pyrimidin-2-amine .

We will explore its fundamental chemical identity, delve into established synthetic strategies, and elucidate its primary mechanism of action as a kinase inhibitor, supported by experimental protocols and relevant biological data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of small molecule kinase inhibitors.

Core Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific rigor. The compound of focus is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as:

This compound [1]

Its two-dimensional structure is depicted below, illustrating the linkage of a pyridine ring at the 4-position of a 2-aminopyrimidine core.

Caption: 2D Structure of this compound.

The molecule is comprised of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with an amino group (-NH₂) at the 2-position and a pyridine ring at the 4-position. The pyridine ring is attached via its C4 carbon.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄ | PubChem[1] |

| Molecular Weight | 172.19 g/mol | PubChem[1] |

| CAS Number | 66521-70-8 | PubChem[1] |

| Appearance | White to pale reddish-yellow crystal/powder | Sigma-Aldrich[2] |

| SMILES | C1=CN=CC=C1C2=NC(=NC=C2)N | PubChem[1] |

| InChIKey | FMCZZTJYJOQZHC-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Manufacturing Considerations

The synthesis of 2-aminopyrimidine derivatives is a well-established field in organic chemistry. The most common and industrially scalable approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.

Retrosynthetic Analysis and Key Building Blocks

A logical retrosynthetic disconnection of this compound points to two primary building blocks: guanidine and a 1,3-dicarbonyl compound bearing the pyridine-4-yl moiety. A common precursor for the latter is an α,β-unsaturated ketone.

Sources

"4-(Pyridin-4-yl)pyrimidin-2-amine" crystal structure analysis

An In-Depth Guide to the Crystal Structure and Supramolecular Assembly of 4-(Pyridin-4-yl)pyrimidin-2-amine: A Key Scaffold in Kinase Inhibitors

Abstract

This compound is a foundational heterocyclic scaffold that constitutes the core of numerous targeted therapeutics, most notably the revolutionary tyrosine kinase inhibitor, Imatinib. Understanding its three-dimensional structure and solid-state behavior is paramount for rational drug design, polymorphism control, and optimizing physicochemical properties. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing the experimental workflow for its characterization, analyzing its molecular geometry, and dissecting the supramolecular architecture governed by robust hydrogen bonding. We bridge the gap between fundamental crystallographic data and its practical implications in medicinal chemistry, offering researchers and drug development professionals a detailed roadmap for leveraging solid-state insights.

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern pharmacology, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The this compound core is a quintessential example of such a scaffold. Its strategic arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the hinge-binding region of ATP in various protein kinases. Its incorporation into drugs like Imatinib, which transformed the treatment of chronic myeloid leukemia, underscores the therapeutic importance of this moiety.

The efficacy, stability, solubility, and bioavailability of an active pharmaceutical ingredient (API) are not solely dependent on its molecular structure but are profoundly influenced by its solid-state properties. Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution map of a molecule's arrangement in a crystalline lattice. This guide delves into the crystal engineering principles of this compound, providing a blueprint for its analysis from synthesis to supramolecular interpretation.

Synthesis and Single Crystal Growth

Synthesis Pathway

The synthesis of this compound is typically achieved through a well-established condensation reaction. A common and efficient method involves the reaction of 1-(pyridin-4-yl)but-2-en-1-one (a chalcone-like precursor) with guanidine carbonate in the presence of a base.

-

Step 1: Precursor Formation: The synthesis begins with the Claisen-Schmidt condensation of 4-acetylpyridine and acetone to yield the α,β-unsaturated ketone intermediate.

-

Step 2: Cyclocondensation: The intermediate is then reacted with guanidine. The nucleophilic amine of guanidine attacks the β-carbon of the ketone, leading to a cascade of reactions that culminates in the formation of the stable six-membered pyrimidine ring.

This reaction is a cornerstone of pyrimidine chemistry and provides high yields of the desired product.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for SC-XRD is a critical and often rate-limiting step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For this compound, slow evaporation is a proven technique.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. Ethanol or a mixture of dimethylformamide (DMF) and water are suitable candidates. High solubility leads to rapid precipitation and poor crystal quality, while very low solubility can make crystallization impractically slow.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the entry code 1413330. The key crystallographic parameters are summarized below.

| Parameter | Value |

| Chemical Formula | C₉H₈N₄ |

| Formula Weight | 172.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.373(2) |

| b (Å) | 10.518(2) |

| c (Å) | 7.9130(16) |

| α (°) | 90 |

| β (°) | 108.93(3) |

| γ (°) | 90 |

| Volume (ų) | 816.3(3) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.400 g/cm³ |

| R-factor (final) | 0.056 |

| Data Source | CSD Entry 1413330 |

Molecular Conformation

In the crystalline state, the molecule is nearly planar. The dihedral angle between the planes of the pyrimidine and pyridine rings is small, indicating a significant degree of π-conjugation across the central C-C bond. This planarity is a common feature in kinase inhibitors, as it facilitates insertion into the narrow, flat ATP-binding pocket. The exocyclic amino group is coplanar with the pyrimidine ring, allowing for resonance delocalization of the nitrogen lone pair into the ring system.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The defining feature of the crystal packing of this compound is the formation of a robust, centrosymmetric dimer through intermolecular hydrogen bonds.

-

Interaction: The amino group (-NH₂) on one molecule acts as a hydrogen bond donor to a ring nitrogen atom (N1) of the pyrimidine on a second, inversion-related molecule.

-

Reciprocity: This interaction is reciprocal, with the second molecule donating a hydrogen bond back to the first.

-

Graph Set Notation: This specific and highly stable motif is described using graph-set notation as R²₂(8), indicating a ring (R) formed by two hydrogen bond donors (D) and two acceptors (A), enclosing a total of 8 atoms.

This N-H···N hydrogen bond is the primary driving force for the crystal packing, organizing the molecules into well-defined dimeric units. These dimers then pack into a herringbone-like arrangement in the crystal lattice.

Caption: Supramolecular R²₂(8) dimer synthon in this compound.

Implications for Drug Development

The detailed structural knowledge derived from crystallographic analysis has profound, actionable implications for drug development.

Caption: Logic flow from crystal structure data to drug development outcomes.

-

Structure-Activity Relationship (SAR): The crystal structure confirms the geometric and electronic arrangement of the key pharmacophoric features. The exposed pyridine nitrogen and the hydrogen-bonding capabilities of the aminopyrimidine portion are essential for kinase hinge-binding. Modifying the scaffold while preserving this geometry is a key strategy in lead optimization.

-

Polymorphism: APIs often exist in multiple crystalline forms (polymorphs), each with different physical properties. The structure described here represents one thermodynamically stable form. Knowledge of this structure is the baseline for polymorph screening. Different packing arrangements or the inclusion of solvent molecules (solvates) can dramatically alter solubility, dissolution rate, and stability, impacting the drug's clinical performance.

-

Formulation Development: Understanding the intermolecular forces, particularly the strong hydrogen bonds, helps formulators select appropriate excipients that will not disrupt the API's crystal lattice, ensuring the stability of the final drug product.

Conclusion

The crystal structure of this compound offers a masterclass in supramolecular chemistry and its relevance to medicinal chemistry. The molecule's near-planar conformation and its self-assembly into robust, hydrogen-bonded R²₂(8) dimers are defining solid-state characteristics. This detailed crystallographic knowledge, obtained through the rigorous application of SC-XRD, is not merely an academic exercise. It provides an indispensable foundation for understanding structure-activity relationships, controlling polymorphism, and ultimately designing more effective and reliable therapeutics based on this privileged scaffold.

References

- Gornostaeva, S. S., et al. (2015). Synthesis and structure of 4-(pyridin-4-yl)-2-aminopyrimidine. Russian Journal of Organic Chemistry, 51, 1353–1355. Link to CSD Entry

- Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1413330. [Link]

An In-depth Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine and its Putative Biological Targets

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational chemical structure renowned for its ability to interact with a multitude of biological targets. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When coupled with a pyridine moiety, the resulting 4-(pyridin-4-yl)pyrimidin-2-amine emerges as a molecule of significant interest. While the definitive biological target of this specific parent compound remains to be fully elucidated in publicly available literature, the extensive research into its derivatives provides a compelling roadmap to its potential therapeutic applications. This guide will synthesize the existing knowledge on the biological activities of structurally related compounds to illuminate the likely targets and mechanisms of action of this compound, offering a valuable resource for researchers and drug development professionals.

Molecular Profile of this compound

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(4-pyridinyl)-2-pyrimidinamine, 2-amino-4-(4-pyridinyl)-pyrimidine[1]

-

Molecular Formula: C₉H₈N₄[1]

-

Molecular Weight: 172.19 g/mol [1]

-

CAS Number: 66521-70-8[1]

The structure of this compound features a pyrimidine ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position. This arrangement of nitrogen-containing heterocycles provides a rich scaffold for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological macromolecules.

The Kinase Inhibitor Hypothesis: A Landscape of Targeted Derivatives

The overwhelming body of evidence points towards the potent and diverse roles of this compound derivatives as inhibitors of various protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The aminopyrimidine core is a well-established pharmacophore that can mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3] One promising compound, 7l , demonstrated broad antiproliferative efficacy against a range of cancer cell lines with IC₅₀ values comparable to established CDK inhibitors like Palbociclib and AZD5438.[2] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis, with a potent inhibitory activity against the CDK2/cyclin A2 complex (IC₅₀ of 64.42 nM).[2]

Polo-Like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication

A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed.[4] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to various cancers.[4] Compound 8h from this series exhibited high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM and showed excellent antiproliferative activity against breast cancer cells.[4]

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): A Key Player in Cytoskeletal Dynamics

While it is crucial to distinguish this compound from the well-known ROCK inhibitor Y-27632 (which is not a pyrimidine derivative), the broader class of pyrimidine-containing compounds has been explored for ROCK inhibition. For instance, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors.[5] One such compound, 8k , displayed potent inhibition of both ROCK1 (IC₅₀ = 0.004 μM) and ROCK2 (IC₅₀ = 0.001 μM).[5] Given the structural similarities, it is plausible that this compound or its close derivatives could also exhibit activity against ROCK kinases.

Other Kinase Targets

The versatility of the pyridinyl-pyrimidine scaffold extends to other kinase families:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[6]

-

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): A fragment-based approach led to the discovery of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine as a potent and selective MAP4K4 inhibitor.[7]

-

ZAP-70: A series of 2-phenylaminopyrimidines have been identified as potent and selective inhibitors of the tyrosine kinase ZAP-70, which is crucial for T-cell receptor signaling.[8]

-

Protein Kinase B (Akt): 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective and orally active inhibitors of Akt.[9]

Quantitative Analysis of Derivative Activity

The following table summarizes the inhibitory activities of key derivatives of the this compound scaffold against their respective kinase targets.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference |

| 7l | CDK2/cyclin A2 | 64.42 | MV4-11, HT-29, MCF-7, HeLa | [2] |

| 8h | PLK4 | 6.7 | Breast Cancer Cells | [4] |

| 8k | ROCK1 | 4 | - | [5] |

| 8k | ROCK2 | 1 | - | [5] |

Beyond Kinases: Other Potential Biological Targets

While kinase inhibition is the most prominent activity, the pyridinyl-pyrimidine scaffold has shown promise against other target classes:

-

Chemokine Receptor-4 (CXCR4): An 18F-labeled small molecule based on a pyrimidine-pyridine amine has been synthesized and evaluated for its ability to target CXCR4, a receptor implicated in diseases like malignant gliomas.[10]

-

Cholinesterases: New pyrimidine and pyridine derivatives have been investigated as multitarget cholinesterase inhibitors for potential use in neurodegenerative diseases.[11]

-

Bacterial Protein Synthesis: 4H-pyridopyrimidine analogs have been shown to be broad-spectrum inhibitors of bacterial growth by targeting protein synthesis.[12]

-

Bloom Helicase: Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as potent inhibitors of Bloom Helicase, a key enzyme in DNA repair.[13]

Experimental Protocols: A Guide for the Bench Scientist

General Synthesis of 4-(Aryl/Heteroaryl)pyrimidin-2-amine Derivatives

A common synthetic route to this class of compounds involves the reaction of a suitably substituted pyrimidine with an appropriate amine. The following is a generalized protocol based on published methods for related compounds.[4][11]

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors (e.g., MgCl₂, MnCl₂).

-

Assay Plate Setup: In a microplate, add the reaction buffer, followed by the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system designed for non-radioactive detection such as ADP-Glo™).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

-

Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane). Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Signaling Pathway: The CDK2-Mediated Cell Cycle Progression

Given the potent activity of its derivatives against CDK2, it is highly probable that this compound could modulate the cell cycle. The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition and S phase progression.

dot

Caption: The role of CDK2 in cell cycle progression and its potential inhibition.

Conclusion and Future Directions

This compound represents a molecule of considerable interest, situated at the heart of a chemical space rich in potent kinase inhibitors. While its specific biological targets await definitive confirmation, the extensive research on its derivatives provides a strong rationale for its investigation as an inhibitor of kinases involved in cell cycle regulation and other signaling pathways critical to cancer and other diseases. Future research should focus on a comprehensive biological screening of the parent compound to identify its primary targets, followed by structure-activity relationship studies to optimize its potency and selectivity. The insights provided in this guide, drawn from the wealth of information on its analogs, offer a solid foundation for these future endeavors.

References

- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PubMed Central.

- Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. National Institutes of Health.

- This compound. PubChem.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.

- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.

- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.

- Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PubMed.

- Imatinib amine. PubChem.

- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed.

- Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate.

- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central.

- 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. PubMed.

- N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central.

- Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central.

- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health.

Sources

- 1. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70 [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 4-(Pyridin-4-yl)pyrimidin-2-amine in Modern Medicinal Chemistry

The quest for novel therapeutics with high efficacy and specificity is a perpetual challenge in drug discovery. In this landscape, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of new drugs. The this compound core is a quintessential example of such a scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, make it an ideal starting point for the design of potent and selective inhibitors of various enzyme families, most notably protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The this compound scaffold has proven to be a remarkably successful framework for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and p21-activated kinases (PAKs). This guide provides an in-depth technical overview of the discovery, synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives and analogs, intended to serve as a valuable resource for researchers and scientists in the field of drug development.

Core Synthesis and General Synthetic Strategies

The synthesis of the this compound core and its derivatives is typically achieved through a convergent synthesis strategy. A common and efficient method involves the condensation of a guanidine salt with a chalcone or a related α,β-unsaturated ketone precursor.

General Synthetic Protocol for this compound

A widely adopted synthetic route is the reaction of (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with guanidine nitrate in the presence of a base.[1]

Step 1: Synthesis of (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

-

To a solution of 4-acetylpyridine in an appropriate solvent (e.g., toluene), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the desired enaminone intermediate.

Step 2: Cyclization to form the this compound Core

-

Suspend (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and guanidine nitrate in a high-boiling point solvent such as n-butanol.[1]

-

Add a base, for instance, sodium hydroxide, to the suspension.[1]

-

Reflux the mixture for an extended period (typically 12 hours or more) at a temperature around 110°C.[1]

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain this compound.

This versatile synthesis allows for the introduction of various substituents on both the pyridine and pyrimidine rings by using appropriately substituted starting materials.

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) and Kinase Inhibition

The this compound scaffold serves as an excellent template for kinase inhibitors, primarily by mimicking the adenine base of ATP and forming key hydrogen bonds with the hinge region of the kinase active site. The SAR of these derivatives has been extensively explored, leading to the development of highly potent and selective inhibitors for various kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Dysregulation of CDKs is a common feature in cancer, making them attractive therapeutic targets. The this compound core has been instrumental in the design of potent CDK inhibitors.

-

Hinge Binding: The 2-amino group and one of the pyrimidine nitrogens typically form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

-

Modifications at the 2-amino position: Substitution on the 2-amino group with various aryl or heteroaryl moieties can significantly impact potency and selectivity. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors.[2] The pyrazole substituent can engage in additional interactions within the active site.

-

Substitutions on the Pyridine Ring: Modifications on the pyridine ring can modulate the physicochemical properties of the compound, such as solubility and cell permeability, and can also lead to interactions with the solvent-exposed region of the kinase.

-

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives: This class of compounds has emerged as highly potent and selective inhibitors of CDK4 and CDK6.[3] Molecular docking studies have shown that these derivatives effectively occupy the ATP-binding pocket of CDKs.[3]

| Compound Class | Target Kinase(s) | Key SAR Observations | IC50/Ki (nM) |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Bioisosteric replacement of a phenylsulfonamide with a pyrazole moiety led to potent CDK2 inhibition.[2] | 5 (Ki)[2] |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Optimization of substituents on the thiazole and pyridine rings resulted in highly potent and selective inhibitors. | Varies with substitution |

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 | N2,N4-diphenylpyrimidine-2,4-diamines are potent dual inhibitors.[4] | 65-83 (IC50)[4] |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in many cancers. The pyridopyrimidine scaffold, a close analog of this compound, has been successfully utilized to develop potent EGFR inhibitors.[5]

-

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold: Derivatives of this scaffold have shown potent and selective inhibitory activity against EGFR.[5] For example, certain compounds exhibited IC50 values in the nanomolar range and demonstrated significant growth inhibition in cancer cell lines overexpressing EGFR.[5]

-

Anilino Substituent: Similar to the well-known quinazoline-based EGFR inhibitors, an anilino group at the 4-position of the pyrimidine ring is often crucial for high-affinity binding.

-

Irreversible Inhibition: The introduction of an acrylamide moiety on the anilino ring can lead to the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, resulting in irreversible inhibition. This strategy has been employed to overcome resistance mutations.

p21-activated Kinase (PAK) Inhibition

PAKs are key regulators of cell motility, survival, and proliferation, and their overexpression is associated with cancer progression and metastasis. The 2-arylamino-4-aryl-pyrimidine scaffold has been identified as a potent inhibitor of PAK1.[6]

-

5-Position Substitution: The incorporation of a bromine atom at the 5-position of the pyrimidine core has been shown to enhance PAK1 inhibitory activity.[6]

-

Pendant Domains: The addition of a 1,2-dimethylpiperazine pendant domain can further increase potency and anti-proliferative activity in cancer cell lines.[6]

-

Allosteric Inhibition: While many inhibitors are ATP-competitive, allosteric inhibitors that bind to sites other than the ATP-binding pocket have also been developed, offering a different mechanism of action and potentially higher selectivity.

Key Signaling Pathways and Mechanism of Action

The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.

CDK Signaling Pathway

CDKs are the core engines of the cell cycle, and their activity is tightly regulated by cyclins and CDK inhibitors. In cancer, hyperactivation of CDKs leads to uncontrolled cell proliferation. Inhibitors based on the this compound scaffold block the phosphorylation of key substrates of CDKs, such as the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby halting the cell cycle, typically at the G1/S or G2/M transition, and inducing apoptosis.[2][4]

Caption: Inhibition of the CDK signaling pathway by this compound derivatives.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Caption: Blockade of the EGFR signaling pathway by pyridopyrimidine-based inhibitors.

PAK Signaling Pathway

PAKs are effectors of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAKs phosphorylate a multitude of substrates involved in cytoskeletal dynamics, cell motility, and survival signaling. The PAK4-LIMK1-Cofilin pathway, for instance, is crucial for cytoskeletal reorganization and cell invasion.[7] PAK inhibitors based on the aminopyrimidine scaffold can block these processes, thereby reducing cancer cell migration and metastasis.

Caption: Interruption of the PAK signaling pathway by aminopyrimidine-based inhibitors.

Experimental Protocols: Biological Evaluation

A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are representative protocols for assessing the activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (radiolabeled or non-radiolabeled), kinase buffer, test compounds, and a detection system (e.g., for measuring phosphorylation).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase, substrate, and kinase buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specific temperature for a defined period. f. Stop the reaction and quantify the amount of phosphorylated substrate. g. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

-

Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells. e. Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Clinical Development and Future Perspectives

The therapeutic potential of pyridopyrimidine and related scaffolds is underscored by the number of compounds that have entered clinical trials. For instance, the pyridopyrimidine derivative Trametinib, a MEK1/2 inhibitor, has been approved for the treatment of certain cancers.[8] Numerous other kinase inhibitors based on similar scaffolds are in various stages of clinical development for a range of indications, primarily in oncology.

The future of drug discovery with the this compound scaffold lies in the development of more selective and potent inhibitors. The use of advanced computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to guide the rational design of next-generation inhibitors. Furthermore, the exploration of this scaffold for targets beyond kinases, such as other ATP-binding enzymes, holds significant promise. The development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), that utilize this scaffold to recruit E3 ligases for targeted protein degradation, represents an exciting new frontier.

Conclusion

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and inherent ability to interact with the ATP-binding site of kinases have led to the discovery of a multitude of potent and selective inhibitors with significant therapeutic potential. This in-depth technical guide has provided a comprehensive overview of the key aspects of the discovery and development of these compounds, from their synthesis and SAR to their biological evaluation and clinical relevance. As our understanding of cellular signaling pathways deepens, the versatility of the this compound scaffold will undoubtedly continue to be exploited to generate novel and effective therapies for a wide range of human diseases.

References

- Bubnoff, N. V., et al. (2005). A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants. Clinical Cancer Research, 11(4), 1489-1497.

- El-Damasy, A. K., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Journal of Medicinal Chemistry, 58(8), 3367-3381.

- Zhang, Y., et al. (2022).

- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.

- Wang, L., et al. (2019). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 182, 111634.

- Sia, K. T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Song, P., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 11(9), 2904-2917.

- DeBonnett, S., et al. (2017). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Molecular Imaging and Biology, 19(6), 875-885.

- Chohan, T. H., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302.

- Rosales, R., et al. (2019). Targeting PKCι-PAK1 signaling pathways in EGFR and KRAS mutant adenocarcinoma and lung squamous cell carcinoma. Translational Lung Cancer Research, 8(5), 653-663.

- Liu, X., et al. (2022). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 221(11), e202202021.

- Karaman, M., et al. (2023).

- Rudolph, J., et al. (2016). Targeting PAK1. Frontiers in Molecular Biosciences, 3, 33.

- Song, P., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 11(9), 2904-2917.

- Li, J., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 981559.

- Rudolph, J., et al. (2016). Targeting PAK1. Frontiers in Molecular Biosciences, 3, 33.

- Deeds, M., et al. (2000). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(8), 779-782.

- Creative Diagnostics. (n.d.). CDK Signaling Pathway.

- Li, J., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 981559.

- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915.

- Chohan, T. H., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302.

- El-Damasy, A. K., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Journal of Medicinal Chemistry, 58(8), 3367-3381.

- Deeds, M., et al. (2000). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(8), 779-782.

- Wang, L., et al. (2019). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 182, 111634.

- Sia, K. T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)